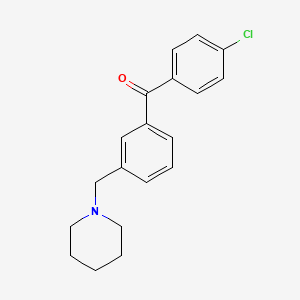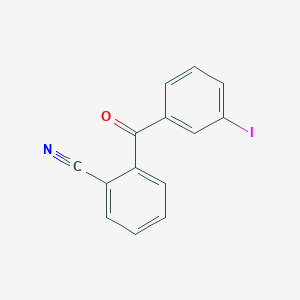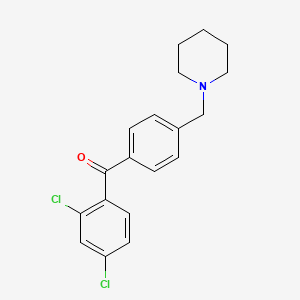
4'-Chloro-3-piperidinomethyl benzophenone
Übersicht
Beschreibung
4’-Chloro-3-piperidinomethyl benzophenone is a heterocyclic organic compound with the molecular formula C19H20ClNO . It has a molecular weight of 313.82 . The IUPAC name for this compound is (4-chlorophenyl)- [3- (piperidin-1-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The canonical SMILES structure for 4’-Chloro-3-piperidinomethyl benzophenone is C1CCN(CC1)CC2=CC=CC(=C2)C(=O)C3=CC=C(C=C3)Cl . The InChI Key is ZICWFENNPJCCNZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4’-Chloro-3-piperidinomethyl benzophenone has a boiling point of 446.6ºC at 760 mmHg and a flash point of 223.9ºC . It has a density of 1.18g/cm³ . It has 2 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen
Transformation Pathways and Toxicity of Benzophenone Derivatives
Benzophenone compounds, including derivatives, are extensively studied for their transformation pathways and toxicity, especially in the context of environmental impact. For instance, the study by Liu et al. (2016) investigates the transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone in the chlorination disinfection process, showing how benzophenone compounds react with disinfectants to form toxic by-products (Liu et al., 2016).
Chlorination Transformation Characteristics
Further research by Yang et al. (2017) explores the chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions, revealing the formation of halogenated products during chlorination disinfection treatment, which could pose ecological risks (Yang et al., 2017).
Enhanced Formation of Chlorinated Disinfection Byproducts
Lu et al. (2018) study the enhanced formation of chlorinated disinfection byproducts in the UV/chlorine process in the presence of benzophenone-4, highlighting the environmental implications of benzophenone derivatives in water treatment processes (Lu et al., 2018).
Antimicrobial and Chemical Detoxifying Functions
Hong and Sun (2008) discuss the antimicrobial and chemical detoxifying functions of cotton fabrics containing different benzophenone derivatives, suggesting applications in the development of functional textiles with enhanced properties (Hong & Sun, 2008).
Photosensitisers for Controlled Degradation
The synthesis and evaluation of novel photosensitisers for controlled degradation of polyethylene by Acosta et al. (1996) indicate the utility of benzophenone derivatives in material science, particularly in enhancing the photodegradation of polymers (Acosta et al., 1996).
Safety and Hazards
The safety data sheet for a similar compound, Benzophenone, indicates that it may form combustible dust concentrations in air and may cause cancer . It may also cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to breathe dust, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-9-7-16(8-10-18)19(22)17-6-4-5-15(13-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICWFENNPJCCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643139 | |
| Record name | (4-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898792-99-9 | |
| Record name | (4-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Benzyloxy)-4-methylphenyl]methanol](/img/structure/B1614014.png)

![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614017.png)










